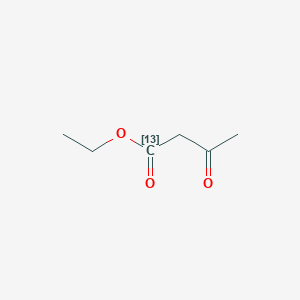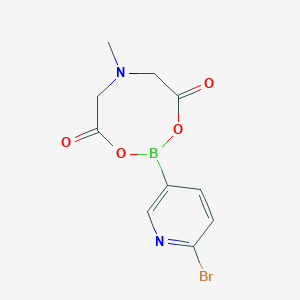![molecular formula C34H28Au2Cl2FeP2 B12057319 Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(chlorogold(I))[1,1’-bis(diphenylphosphino)ferrocene]: is a coordination compound that features gold(I) centers coordinated to a ferrocene backbone through diphenylphosphino ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(chlorogold(I))[1,1’-bis(diphenylphosphino)ferrocene] typically involves the reaction of 1,1’-bis(diphenylphosphino)ferrocene with a gold(I) chloride precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as dichloromethane or tetrahydrofuran. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Atmosphere: Inert (e.g., nitrogen or argon).
Solvents: Dichloromethane, tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The gold(I) centers in Bis(chlorogold(I))[1,1’-bis(diphenylphosphino)ferrocene] can undergo substitution reactions with various ligands.
Oxidation-Reduction Reactions: The ferrocene backbone can participate in redox reactions, although the gold centers typically remain in the +1 oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Ligands such as phosphines, thiols, and amines can be used.
Oxidation-Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like ferric chloride.
Major Products:
Substitution Reactions: Formation of new gold(I) complexes with different ligands.
Oxidation-Reduction Reactions: Changes in the oxidation state of the ferrocene backbone.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Bis(chlorogold(I))[1,1’-bis(diphenylphosphino)ferrocene] is used as a catalyst in various organic transformations, including cross-coupling reactions and hydroamination.
Biology and Medicine:
Bioinorganic Chemistry: The compound’s unique structure makes it a subject of interest in bioinorganic chemistry for studying metal-ligand interactions.
Industry:
Materials Science:
Wirkmechanismus
The mechanism by which Bis(chlorogold(I))[1,1’-bis(diphenylphosphino)ferrocene] exerts its effects typically involves the coordination of the gold(I) centers to substrates, facilitating various catalytic processes. The ferrocene backbone provides stability and electronic properties that enhance the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
- Bis(chlorogold(I))bis(diphenylphosphino)methane
- Bis(chlorogold(I))bis(diphenylphosphino)ethane
Comparison:
- Structure: While similar in having gold(I) centers coordinated to diphenylphosphino ligands, Bis(chlorogold(I))[1,1’-bis(diphenylphosphino)ferrocene] features a ferrocene backbone, which imparts unique electronic properties.
- Reactivity: The ferrocene backbone can participate in redox reactions, unlike the methylene or ethylene backbones in the similar compounds.
Eigenschaften
Molekularformel |
C34H28Au2Cl2FeP2 |
|---|---|
Molekulargewicht |
1019.2 g/mol |
InChI |
InChI=1S/2C17H14P.2Au.2ClH.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;;/h2*1-14H;;;2*1H;/q;;2*+1;;;/p-2 |
InChI-Schlüssel |
XJPNFMAYIDODRO-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Au].Cl[Au].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12057240.png)

![4-((E)-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12057244.png)
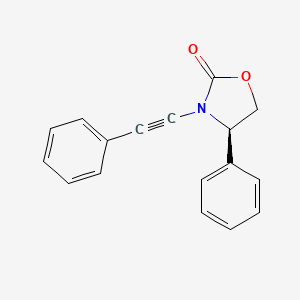

![3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12057257.png)

![trisodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B12057270.png)
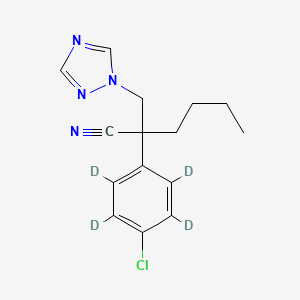
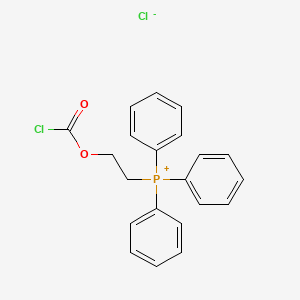
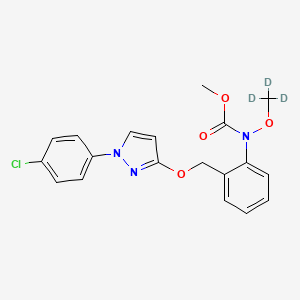
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
